DL-Alanine, 3-((carboxymethyl)seleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Alanine, 3-((carboxymethyl)seleno)-: is a selenoamino acid derivative where selenium is incorporated into the alanine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DL-Alanine, 3-((carboxymethyl)seleno)- typically involves the incorporation of selenium into the alanine structure. One common method involves the reaction of chloroalanine with disodium diselenide, which results in the formation of selenocystine-containing peptides . Another approach involves the double cyanomethylation of racemic DL-alanine with methanal and hydrogen cyanide, followed by hydrolysis to yield the desired selenoamino acid .
Industrial Production Methods: Industrial production of this compound focuses on achieving high yields and purity while minimizing impurities. The process often involves continuous reaction control at relatively low pressures and temperatures, using inexpensive raw materials and avoiding complex isolation steps .
Analyse Chemischer Reaktionen
Types of Reactions: DL-Alanine, 3-((carboxymethyl)seleno)- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized, leading to the formation of selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenocysteine residues back to their selenol forms.
Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Various nucleophiles can be used to replace the selenium atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can regenerate selenols.
Wissenschaftliche Forschungsanwendungen
Chemistry: DL-Alanine, 3-((carboxymethyl)seleno)- is used as a model compound in studies involving selenoamino acids and their reactivity. It is also employed in the synthesis of selenopeptides, which are valuable in understanding the role of selenium in biological systems .
Biology: In biological research, this compound is studied for its role in selenoprotein synthesis and its potential antioxidant properties. It is also used to investigate the effects of selenium incorporation into proteins and its impact on cellular functions .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its antioxidant properties and its role in preventing oxidative stress-related diseases. It is also being studied for its potential use in cancer prevention and treatment .
Industry: In industrial applications, DL-Alanine, 3-((carboxymethyl)seleno)- is used in the production of selenium-enriched supplements and functional foods. Its unique properties make it a valuable additive in various formulations .
Wirkmechanismus
The mechanism of action of DL-Alanine, 3-((carboxymethyl)seleno)- involves its incorporation into selenoproteins, where it can exert antioxidant effects by neutralizing reactive oxygen species (ROS). The selenium atom in the compound plays a crucial role in these redox reactions, helping to maintain cellular redox balance and protect against oxidative damage . Additionally, the compound can disrupt protein homeostasis by misincorporation into proteins, leading to potential cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Selenomethionine: Another selenoamino acid with similar antioxidant properties and applications in thyroid function and cancer prevention.
Seleno-DL-cystine:
Uniqueness: DL-Alanine, 3-((carboxymethyl)seleno)- is unique due to its specific incorporation of selenium into the alanine structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
59745-40-3 |
---|---|
Molekularformel |
C5H9NO4Se |
Molekulargewicht |
226.10 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(carboxymethylselanyl)propanoic acid |
InChI |
InChI=1S/C5H9NO4Se/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
InChI-Schlüssel |
RVRJHKYYXLZVHE-VKHMYHEASA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)[Se]CC(=O)O |
Kanonische SMILES |
C(C(C(=O)O)N)[Se]CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.